molecular formula C12H15NO2 B6279373 2,5-dicyclopropyl-1-methyl-1H-pyrrole-3-carboxylic acid CAS No. 2139449-69-5

2,5-dicyclopropyl-1-methyl-1H-pyrrole-3-carboxylic acid

Cat. No. B6279373
CAS RN: 2139449-69-5
M. Wt: 205.3
InChI Key:
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Description

2,5-Dicyclopropyl-1-methyl-1H-pyrrole-3-carboxylic acid (DCPMPCA) is a cyclic organic compound with a wide range of applications in the scientific research field. It is a versatile and important molecule with a variety of uses, including as a synthetic intermediate, as a biochemical reagent, and as a pharmaceutical agent. DCPMPCA is a highly reactive compound, and its reactivity and stability make it a valuable tool for researchers.

Mechanism of Action

2,5-dicyclopropyl-1-methyl-1H-pyrrole-3-carboxylic acid is a highly reactive molecule and its reactivity is due to its conjugated system of double bonds. This system of double bonds allows 2,5-dicyclopropyl-1-methyl-1H-pyrrole-3-carboxylic acid to act as a nucleophile, meaning it can react with other molecules by donating electrons. 2,5-dicyclopropyl-1-methyl-1H-pyrrole-3-carboxylic acid can also act as an electrophile, meaning it can accept electrons from other molecules. This ability to act as both a nucleophile and an electrophile makes 2,5-dicyclopropyl-1-methyl-1H-pyrrole-3-carboxylic acid a versatile tool for researchers.
Biochemical and Physiological Effects
2,5-dicyclopropyl-1-methyl-1H-pyrrole-3-carboxylic acid has been used in a variety of studies to investigate the biochemical and physiological effects of compounds. It has been found to be an effective inhibitor of enzymes, such as cytochrome P450, and to have anti-inflammatory and anti-cancer properties. It has also been used to study the effects of compounds on the immune system, and to investigate the effects of drugs on the cardiovascular system.

Advantages and Limitations for Lab Experiments

2,5-dicyclopropyl-1-methyl-1H-pyrrole-3-carboxylic acid has several advantages in lab experiments. It is a highly reactive compound, making it a useful reagent for organic synthesis. It is also highly stable, making it suitable for use in long-term experiments. However, 2,5-dicyclopropyl-1-methyl-1H-pyrrole-3-carboxylic acid is a highly toxic compound and should be handled with care. It is also expensive, making it difficult to use in large-scale experiments.

Future Directions

2,5-dicyclopropyl-1-methyl-1H-pyrrole-3-carboxylic acid has a wide range of potential applications in the scientific research field. It could be used to study the effects of drugs on the immune system, to develop new pharmaceuticals, to investigate the structure and dynamics of biological membranes, and to develop new catalysts for chemical reactions. Additionally, 2,5-dicyclopropyl-1-methyl-1H-pyrrole-3-carboxylic acid could be used to develop new fluorescent probes for studying the structure and function of proteins. It could also be used to study the effects of compounds on the cardiovascular system and to develop new anti-cancer drugs.

Synthesis Methods

2,5-dicyclopropyl-1-methyl-1H-pyrrole-3-carboxylic acid is synthesized from the reaction of 1-methyl-3-pyrrolecarboxylic acid with 2,5-dicyclopropyl-1-methyl-4-pyrrolecarboxylic acid in aqueous solution. The reaction is catalyzed by a base, such as sodium hydroxide, and proceeds in two steps. First, the two reactants are combined in aqueous solution, and the resulting product is a 1:1 mixture of the two isomers of 2,5-dicyclopropyl-1-methyl-1H-pyrrole-3-carboxylic acid. The isomers can then be separated by chromatography.

Scientific Research Applications

2,5-dicyclopropyl-1-methyl-1H-pyrrole-3-carboxylic acid has a wide range of applications in scientific research. It can be used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a probe for studying the structure and function of proteins. It is also used in the synthesis of pharmaceuticals, as a ligand for the detection of metal ions, and as a fluorescent probe for studying the structure and dynamics of biological membranes.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,5-dicyclopropyl-1-methyl-1H-pyrrole-3-carboxylic acid involves the reaction of cyclopropylmethylamine with ethyl acetoacetate followed by cyclization and subsequent decarboxylation.", "Starting Materials": [ "Cyclopropylmethylamine", "Ethyl acetoacetate", "Sodium ethoxide", "Acetic acid", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Cyclopropylmethylamine is reacted with ethyl acetoacetate in the presence of sodium ethoxide to form the corresponding enamine.", "Step 2: The enamine undergoes cyclization to form the pyrrole ring.", "Step 3: The resulting pyrrole is then treated with hydrochloric acid to remove the ethoxy group and form the corresponding acid.", "Step 4: The acid is then decarboxylated using sodium bicarbonate to yield 2,5-dicyclopropyl-1-methyl-1H-pyrrole-3-carboxylic acid.", "Step 5: The product is purified by recrystallization from water and drying to yield the final compound." ] }

CAS RN

2139449-69-5

Product Name

2,5-dicyclopropyl-1-methyl-1H-pyrrole-3-carboxylic acid

Molecular Formula

C12H15NO2

Molecular Weight

205.3

Purity

95

Origin of Product

United States

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